1-ethyl-4-(2-naphthylsulfonyl)piperazine

Description

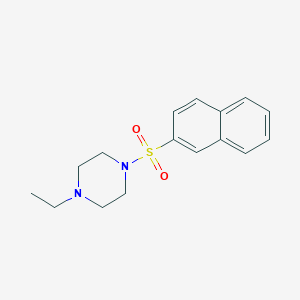

1-Ethyl-4-(2-naphthylsulfonyl)piperazine is a piperazine derivative characterized by a sulfonamide linkage between the piperazine core and a 2-naphthyl group, with an ethyl substituent on the nitrogen atom at position 1. This compound belongs to a class of sulfonylated piperazines, which are widely studied for their diverse pharmacological and physicochemical properties.

Synthesis:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-ethylpiperazine can react with 2-naphthalenesulfonyl chloride under basic conditions to form the sulfonamide bond. Similar methodologies are described for related compounds, such as 1-ethyl-4-(4-nitrophenyl)piperazine, which uses 1-iodo-4-nitrobenzene and 1-ethylpiperazine .

Applications:

Piperazine derivatives with sulfonyl groups are explored as α7 nicotinic acetylcholine receptor (nAChR) modulators, anti-inflammatory agents, and enzyme inhibitors. The ethyl substituent may improve metabolic stability compared to methyl or unsubstituted analogs .

Properties

IUPAC Name |

1-ethyl-4-naphthalen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-2-17-9-11-18(12-10-17)21(19,20)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCNCFJLDZLDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Ethyl vs. Methyl : The ethyl group in 1-ethyl-4-(2-naphthylsulfonyl)piperazine enhances metabolic stability compared to its methyl analog (4-Methyl-1-(2-naphthylsulfonyl)piperazine) due to reduced susceptibility to oxidative dealkylation .

- Aromatic vs. Heterocyclic Substituents : Pyridyl substituents (e.g., L10) improve aqueous solubility (80 μM at pH 6.5) compared to naphthyl or nitrophenyl groups, which reduce solubility (<20 μM) .

Physicochemical Properties

- Solubility : Ethyl spacers between piperazine and aromatic groups (e.g., L10) improve solubility by reducing planarity and enabling better hydration. Direct attachment of bulky groups (e.g., 2-naphthylsulfonyl) lowers solubility .

- pKa : Piperazine nitrogens with ethylene spacers exhibit pKa values of ~6–7, favoring ionization at physiological pH. Direct sulfonylation (as in this compound) lowers pKa to <5, reducing solubility at acidic pH .

Metabolic Stability

Piperazine rings are metabolic hotspots. Deethylation (metabolite A/B formation) is a major pathway for 1-ethyl derivatives, but ethyl groups slow this process compared to methyl . N-Oxidation (metabolite C) is observed in compounds with electron-rich aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.